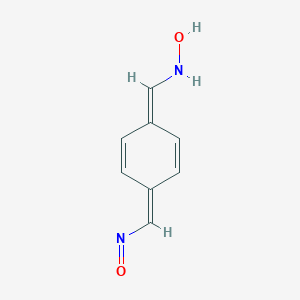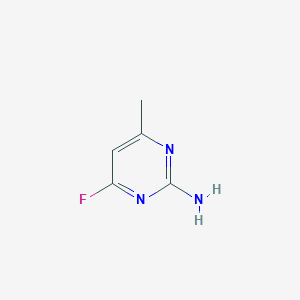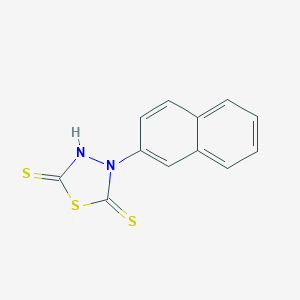
Bismuthiol III
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bismuthiol III is a compound that has been widely studied in scientific research for its potential use in various applications. It is a bismuth-containing compound that has been shown to have antimicrobial, anti-inflammatory, and anticancer properties. In
Mecanismo De Acción
The mechanism of action of Bismuthiol III is not fully understood, but it is thought to involve the inhibition of enzymes involved in bacterial and cancer cell growth. It has also been shown to activate the nuclear factor kappa B (NF-kB) pathway, which plays a role in inflammation and immune response.
Efectos Bioquímicos Y Fisiológicos
Bismuthiol III has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage. It has also been shown to reduce the expression of pro-inflammatory cytokines, which play a role in inflammation. Additionally, Bismuthiol III has been shown to induce apoptosis in cancer cells, which can lead to the death of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Bismuthiol III in lab experiments is its broad range of potential applications. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties, making it a versatile compound for research. Additionally, it has been shown to have low toxicity, making it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using Bismuthiol III in lab experiments is its limited solubility in water, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on Bismuthiol III. One area of research could be the development of new synthesis methods to improve the purity and yield of the compound. Additionally, further studies could be done to better understand the mechanism of action of Bismuthiol III, which could lead to the development of new applications for the compound. Another area of research could be the development of new formulations of Bismuthiol III that improve its solubility, which could expand its potential applications. Finally, further studies could be done to explore the potential use of Bismuthiol III in combination with other compounds for enhanced antimicrobial, anti-inflammatory, and anticancer effects.
Métodos De Síntesis
Bismuthiol III can be synthesized using a variety of methods, including the reaction of bismuth trichloride with 2-mercaptopyridine in the presence of a base such as sodium hydroxide. Other methods include the reaction of bismuth nitrate with thiourea or the reaction of bismuth oxide with thioacetic acid. The synthesis method used can affect the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Bismuthiol III has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial properties, with studies demonstrating its ability to inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. It has also been studied for its anti-inflammatory properties, with research showing that it can reduce inflammation in animal models of arthritis and colitis. Additionally, Bismuthiol III has been shown to have anticancer properties, with studies demonstrating its ability to induce apoptosis in cancer cells.
Propiedades
Número CAS |
15546-36-8 |
|---|---|
Nombre del producto |
Bismuthiol III |
Fórmula molecular |
C12H8N2S3 |
Peso molecular |
276.4 g/mol |
Nombre IUPAC |
3-naphthalen-2-yl-1,3,4-thiadiazolidine-2,5-dithione |
InChI |
InChI=1S/C12H8N2S3/c15-11-13-14(12(16)17-11)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,13,15) |
Clave InChI |
AOHTUMRTZVXQOW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N3C(=S)SC(=S)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



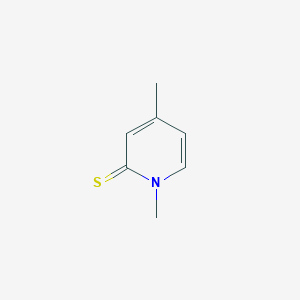
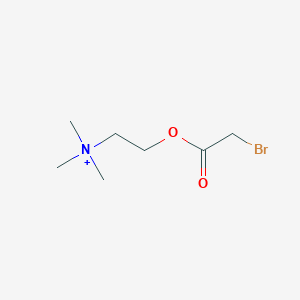


![[5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridyl]methyl nicotinate](/img/structure/B98852.png)
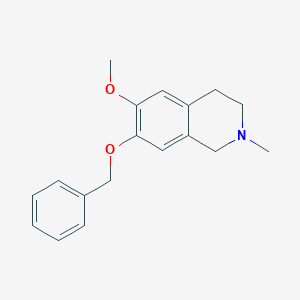
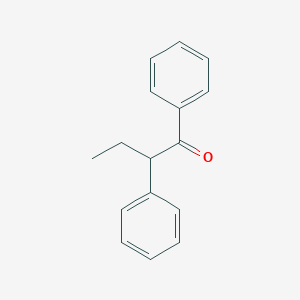
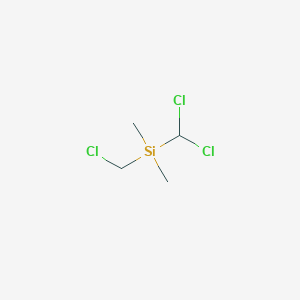
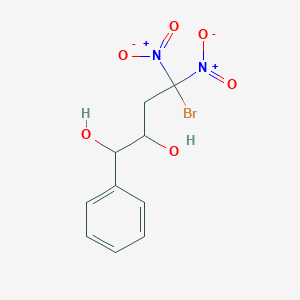
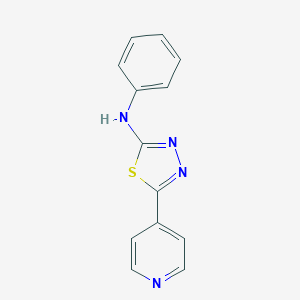
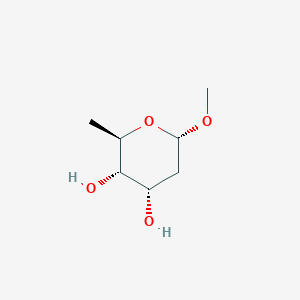
![2-Methylthiazolo[3,2-a]benzoimidazole](/img/structure/B98867.png)
